molecular formula C15H22ClNO3 B14718837 Propiophenone, 4'-(2-morpholinoethoxy)-, hydrochloride CAS No. 20800-10-6

Propiophenone, 4'-(2-morpholinoethoxy)-, hydrochloride

Cat. No.: B14718837
CAS No.: 20800-10-6
M. Wt: 299.79 g/mol
InChI Key: QUQYYKISICIKOL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride typically involves the reaction of 4’-hydroxypropiophenone with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The product is then purified by recrystallization using ethanol .

Industrial Production Methods

On an industrial scale, the production of Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The morpholinoethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Propiophenone, 2’-(2-morpholinoethoxy)-, hydrochloride
  • 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide

Uniqueness

Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

20800-10-6

Molecular Formula

C15H22ClNO3

Molecular Weight

299.79 g/mol

IUPAC Name

1-[4-(2-morpholin-4-ylethoxy)phenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C15H21NO3.ClH/c1-2-15(17)13-3-5-14(6-4-13)19-12-9-16-7-10-18-11-8-16;/h3-6H,2,7-12H2,1H3;1H

InChI Key

QUQYYKISICIKOL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCN2CCOCC2.Cl

Origin of Product

United States

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